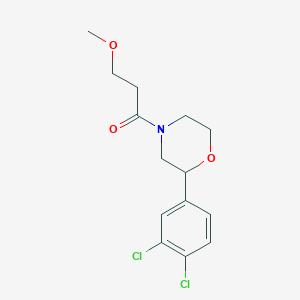
N-(2-methoxyethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide, also known as OXA, is a chemical compound that has gained significant attention in the scientific research community for its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways in the body. N-(2-methoxyethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which may have therapeutic effects in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide has been shown to have a range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. N-(2-methoxyethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide has also been shown to have neuroprotective effects, which may be due to its ability to increase acetylcholine levels in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxyethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide in lab experiments is its low toxicity and high solubility in organic solvents. However, N-(2-methoxyethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide can be difficult to purify and may require multiple steps to obtain a pure product. Additionally, the mechanism of action of N-(2-methoxyethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide is not fully understood, which may limit its potential applications in certain research areas.
Future Directions
There are several future directions for research on N-(2-methoxyethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide, including further studies on its potential use as a fluorescent probe for detecting metal ions, as well as its potential as a photosensitizer for photodynamic therapy. N-(2-methoxyethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide may also have potential applications in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Further research is needed to fully understand the mechanism of action of N-(2-methoxyethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide and its potential applications in various fields.
Synthesis Methods
N-(2-methoxyethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide can be synthesized through a simple reaction between 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid and 2-methoxyethylamine. The reaction is carried out in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Scientific Research Applications
N-(2-methoxyethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide has shown promising results in various scientific research applications, including as a fluorescent probe for detecting metal ions, as a photosensitizer for photodynamic therapy, and as a potential anticancer agent. N-(2-methoxyethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(2-methoxyethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-17-8-7-13-11(16)12-14-10(15-18-12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFIJYZYRSSSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5377071.png)
![4-cyclopentyl-N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-2-amine](/img/structure/B5377076.png)


![5-(dimethylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5377091.png)
![N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-4-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5377099.png)
![4-bromo-2-methoxy-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5377114.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5377115.png)
![3-(allylthio)-6-(1-methyl-2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5377118.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5377120.png)
![ethyl 2-(5-bromo-2-hydroxybenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5377126.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-N-(4-ethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5377136.png)

